1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9;/h1-3,6,8,10H,4-5,7H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVGIFNOMNMQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves a series of chemical reactions. One common method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create the bicyclic structure . The reaction conditions often include specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylate | 85% | |
| Amidation | Thionyl chloride, NH₃ (gaseous) | 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxamide | 72% |
These reactions are critical for modifying solubility and biological activity. The hydrochloride salt enhances protonation of the pyridine nitrogen, indirectly activating the carboxylic acid for nucleophilic attack.
Electrophilic Aromatic Substitution
The pyridine ring participates in regioselective electrophilic substitutions, primarily at the 3-position due to meta-directing effects:
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridin-2-yl derivative | Requires strict temperature control |
| Bromination | Br₂, FeBr₃ | 3-Bromo-pyridin-2-yl analog | Limited solubility in polar solvents |
Steric hindrance from the bicyclic system reduces reactivity compared to unsubstituted pyridine.
Photochemical [2+2] Cycloaddition
The bicyclo[2.1.1]hexane core participates in strain-driven photochemical reactions:
textGeneral Protocol (adapted from [2]): 1. Dissolve compound in hexane (0.1 M). 2. Irradiate at 365 nm using a flow reactor (20 min residence time). 3. Purify via MPLC (4–5% EtOAc/hexane gradient).
This method produces fused polycyclic structures with 61–70% yields and diastereomeric ratios up to 3:1 .
Oxidation and Reduction
Functional group interconversions are achievable under controlled conditions:
| Target | Reagents | Product | Efficiency |
|---|---|---|---|
| Alcohol derivative | LiAlH₄, THF, -35°C → RT | Bicyclo[2.1.1]hexan-5-ol | 70% (dr 2:1) |
| Ketone formation | Dess-Martin periodinane (DMP), CH₂Cl₂ | Bicyclo[2.1.1]hexan-2-one | 89% |
Reduction of the ketone intermediate (e.g., using n-BuLi/butadiene monoxide) proceeds with moderate stereocontrol .
C–H Functionalization
Directed C–H activation enables late-stage diversification:
| Site | Catalyst | Product | Yield |
|---|---|---|---|
| Bridgehead C–H | Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | Arylated bicyclohexane | 55% |
| Pyridine-adjacent | Rh₂(OAc)₄, PhI(OAc)₂ | Acetoxylated derivative | 48% |
These reactions require inert atmospheres and extended reaction times (16–24 hrs) .
Comparative Reactivity of Structural Analogs
| Compound | Reactivity with DMP | Nitration Efficiency | Photochemical Yield |
|---|---|---|---|
| 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | 89% | 72% | 61% |
| 1-(Pyridin-4-yl) analog | 78% | 65% | 54% |
| Bicyclo[2.1.1]hexane-5-carboxylic acid (no pyridine) | 95% | N/A | 83% |
The pyridine substituent reduces oxidation efficiency due to electronic deactivation but enhances photochemical stability .
Degradation Pathways
Under harsh acidic conditions (HCl, reflux), the compound undergoes retro-Diels-Alder cleavage to yield pyridine-2-carboxylic acid and cyclopentene fragments (confirmed by GC-MS).
Key Mechanistic Insights
-
Steric Effects : The bicyclo[2.1.1]hexane framework restricts access to the exo face, favoring endo transition states in cycloadditions .
-
Electronic Effects : The pyridine nitrogen withdraws electron density, slowing electrophilic substitution but stabilizing radical intermediates in photochemical reactions.
This reactivity profile underscores the compound’s utility in synthesizing rigid, three-dimensional scaffolds for medicinal chemistry and materials science .
Scientific Research Applications
Scientific Research Applications
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride has been investigated for various applications in scientific research:
Medicinal Chemistry
The compound's structure allows it to act as a bioisostere for ortho-substituted benzene rings, which is particularly useful in drug design. Its incorporation into existing drugs has shown promising results in enhancing biological activity while potentially improving pharmacokinetic properties .
- Case Study: Antifungal Activity
Research has demonstrated that substituting the ortho-benzene ring with the bicyclo[2.1.1]hexane structure in fungicides like boscalid and bixafen can significantly alter their solubility and metabolic stability, leading to enhanced antifungal activity .
Synthesis of Derivatives
The compound serves as a versatile building block for synthesizing various derivatives through reactions such as:
- Electrophilic Aromatic Substitution : The pyridine ring allows for selective substitutions, leading to compounds with varied biological activities.
- Esterification and Amidation : The carboxylic acid group can form esters or amides, further modifying the compound's properties.
Photochemical Methods
Recent advancements in photochemical synthesis have streamlined the production of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride and its derivatives, enhancing efficiency and scalability for industrial applications .
Pharmacological Properties
The pharmacological profile of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride includes:
- Anti-inflammatory Effects : Studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
- Selectivity for Biological Targets : Modifications to the bicyclic structure can lead to enhanced selectivity for specific molecular targets, which is crucial in drug development .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Pyridine Substituent Positions
a. 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride
- Key Difference : The pyridine substituent is at the 4-position instead of the 2-position.
- Implications : The 4-pyridinyl variant may exhibit altered electronic properties due to differences in nitrogen lone pair orientation, affecting solubility, acidity, or binding interactions compared to the 2-pyridinyl analog. This positional isomer is less commonly reported but highlights the importance of regiochemistry in pharmacophore design .
b. 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride
- Key Difference : Pyridine substitution at the 3-position.
Bicyclic Scaffold Modifications
a. Bicyclo[2.2.1]heptane Derivatives
- Example: Bicyclo[2.2.1]heptane-2-carboxylic acid (€334/50mg) and 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS: 1252672-38-0).
- Key Difference : Larger bicyclo[2.2.1]heptane ring system.
- Implications: Increased ring size reduces strain but alters conformational flexibility. Derivatives like 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride are utilized in peptide mimetics due to their enhanced stability .
b. Bicyclo[2.1.1]hexane Derivatives with Heterocyclic Substituents
- Example : (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid.
- Key Difference : Replacement of pyridine with furan.
- This could lower solubility in aqueous media compared to pyridine-containing analogs .
Functional Group Variations
a. Piperidine-Substituted Analogues
- Example : (1S,4R,5R)-rel-1-(4-Piperidyl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride (CAS: 2550795-19-0).
- Key Difference : Piperidine replaces pyridine.
- This modification is relevant in CNS-targeting drugs due to improved blood-brain barrier permeability .
b. Trifluoromethyl-Pyrazole Derivatives
- Example : 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS: 2031268-82-1).
- Key Difference : Incorporation of a trifluoromethyl-pyrazole moiety.
- Implications : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, favoring pharmacokinetic properties in agrochemical or pharmaceutical applications .
Commercial Availability and Pricing
Biological Activity
Introduction
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structural features, including a pyridine ring and a carboxylic acid group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, pharmacological effects, and potential applications.
- Molecular Formula : C12H14ClNO2
- Molar Mass : 239.7 g/mol
- Structure : The compound consists of a bicyclo[2.1.1]hexane framework with a pyridine substitution at the 2-position and a carboxylic acid at the 5-position, which enhances its solubility and reactivity in biological systems.
The biological activity of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Aromatic Substitution : The presence of the pyridine ring allows for electrophilic aromatic substitution reactions, which can lead to diverse derivatives with altered biological activities .
- Carboxylic Acid Group : This group can participate in esterification and amidation reactions, facilitating the formation of derivatives that may exhibit enhanced pharmacokinetic properties .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Effects : Studies have suggested that modifications to the bicyclic structure can enhance selectivity for specific inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Analgesic Properties : The analgesic effects have been linked to its ability to modulate pain pathways, potentially through interactions with pain receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride:
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?
To assess solubility, perform equilibrium solubility assays using the shake-flask method in buffers (pH 1.2–7.4) followed by quantification via HPLC or UV-Vis spectroscopy. Stability studies should include accelerated degradation testing under stress conditions (heat, light, humidity) with analysis by LC-MS to identify degradation products . Note that while specific data for this compound may be limited, analogous bicyclic carboxylates exhibit pH-dependent solubility due to their ionizable carboxylic acid group .
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step synthesis is typical:
Core formation : Use [2+2] cycloaddition or transition-metal-catalyzed cyclization to construct the bicyclo[2.1.1]hexane scaffold.
Functionalization : Introduce the pyridin-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution.
Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions.
Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) .
Purification often involves recrystallization or reverse-phase chromatography.
Q. Which analytical techniques validate structural integrity and purity?
- NMR spectroscopy : Confirm bicyclic framework and substituent positions (e.g., , , 2D-COSY).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (if crystals are obtainable) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How to design binding affinity studies for this compound with biological targets?
- Surface plasmon resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (, , ).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Radioligand displacement assays : Use - or fluorescently labeled competitors to determine IC values .
- Computational docking : Predict binding modes using software like AutoDock Vina or Schrödinger Suite, cross-validated with mutagenesis data .
Q. How to resolve contradictions in reactivity data among structural analogs?
| Approach | Methodology |
|---|---|
| Comparative kinetics | Monitor reaction rates (e.g., hydrolysis) under controlled pH/temperature. |
| Isotopic labeling | Use - or -labeled compounds to trace mechanistic pathways. |
| DFT calculations | Model electronic effects of substituents (e.g., fluorine vs. methyl groups). |
| For example, fluorinated analogs (e.g., 4-fluoro derivatives) may exhibit altered reactivity due to electron-withdrawing effects . |
Q. How to perform comparative structural analysis to predict biological activity?
| Compound | Key Structural Features | Biological Implications |
|---|---|---|
| This compound | Bicyclo[2.1.1]hexane, pyridine, carboxylic acid | Enhanced rigidity and target selectivity |
| 4-Fluoro analog | Fluorine substitution at position 4 | Improved metabolic stability |
| Ethyl ester derivative | Esterified carboxylate | Increased cell permeability |
| Use QSAR models to correlate structural descriptors (e.g., LogP, polar surface area) with activity data. |
Q. What in silico methods predict pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity.
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration or protein binding (e.g., using GROMACS).
- CYP450 inhibition assays : Use docking to assess interactions with cytochrome P450 isoforms .
Key Considerations for Experimental Design
- Solubility limitations : Use co-solvents (DMSO ≤1% v/v) or lipid-based formulations for in vitro assays .
- Stability in biological matrices : Conduct pre-tests in plasma/serum to identify degradation pathways .
- Batch-to-batch variability : Characterize multiple synthetic batches via NMR and HPLC to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
